molecular formula C6H5BrIN B1340423 5-Bromo-2-iodoaniline CAS No. 64085-52-5

5-Bromo-2-iodoaniline

Cat. No.: B1340423
CAS No.: 64085-52-5
M. Wt: 297.92 g/mol
InChI Key: KISIGYZVSJKAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-iodoaniline is an organic compound with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodoaniline can be synthesized through various methods. One common approach involves the bromination and iodination of aniline derivatives. For instance, starting with 4-bromo-1-iodo-2-nitrobenzene, the nitro group can be reduced to an amine to yield this compound . Another method involves the direct iodination of 4-bromoaniline using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

Major Products Formed:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Reduction Products: this compound from nitro precursors.

Scientific Research Applications

5-Bromo-2-iodoaniline is a chemical compound with a wide range of applications in scientific research, including chemical synthesis, pharmaceutical applications, agrochemical development, and material science.

Scientific Research Applications

This compound is a halogenated aromatic amine that is used in various scientific applications due to its potential biological activities and its role in medicinal chemistry. The presence of bromine and iodine substituents on the aniline structure influences the compound's chemical properties and reactivity, making it useful for biological studies.

Chemical Synthesis

This compound serves as a building block in the synthesis of organic compounds, participating in chemical reactions such as:

  • Nucleophilic Aromatic Substitution The presence of halogen substituents facilitates nucleophilic attack, allowing for the introduction of diverse functional groups.
  • Cross-Coupling Reactions It can undergo cross-coupling reactions, particularly with organometallic reagents, to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
  • Oxidation and Reduction Reactions The compound can be oxidized or reduced to yield different derivatives, expanding its applicability in synthetic pathways.

Pharmaceutical Applications

The compound is used in medicinal chemistry for the following:

  • Anticancer and Antimicrobial Agents It is utilized as an intermediate in synthesizing pharmaceutical compounds with potential anticancer and antimicrobial properties. Its structural modifications can lead to novel drug candidates targeting specific biological pathways.
  • Probes and Markers In biological studies, this compound can be employed to develop probes for imaging or tracking biological processes due to its unique chemical properties.

Agrochemical Development

This compound's ability to modify biological activity makes it suitable for developing herbicides and pesticides that are more effective and environmentally friendly.

Material Science

The compound can be used in material science applications:

  • Organic Electronics It can be incorporated into organic electronic devices due to its semiconducting properties.
  • Polymer Chemistry As a functional monomer, it can be used in the synthesis of polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

Case Studies and Research Findings

  • Anticancer Properties A study evaluated the effects of the compound on human myeloid leukemia cells (HL-60). The compound showed significant cytotoxicity at specific concentrations, suggesting its potential as an anticancer agent.
  • Mechanistic Insights Research on related compounds has indicated that the mechanism of action may involve the induction of apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may similarly promote programmed cell death in malignant cells.

Comparison with Similar Compounds

    4-Bromo-2-iodoaniline: Similar structure but with different substitution pattern.

    2-Iodoaniline: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromoaniline: Lacks the iodine atom, affecting its chemical properties and uses.

Uniqueness: 5-Bromo-2-iodoaniline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the creation of complex molecules that are not easily accessible through other routes .

Biological Activity

5-Bromo-2-iodoaniline is an organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines, including breast cancer and leukemia cells. The mechanisms underlying this activity may involve the modulation of specific signaling pathways that regulate cell proliferation and survival .

3. Antiparasitic Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising results against certain parasitic infections. Its derivatives are being explored for their ability to disrupt the life cycle of parasites, which could lead to new treatments for diseases like malaria.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial or cancerous cells.
  • DNA Interaction : It has been suggested that this compound can intercalate into DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in target cells, contributing to apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Kyoto University evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

In another investigation, the effects of this compound on breast cancer cell lines were assessed. The compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, suggesting its potential as an anticancer agent.

Research Findings

Biological Activity Target Organism/Cell Line IC50 Value (µg/mL) Mechanism
AntimicrobialE. coli50Enzyme inhibition
AnticancerMCF-7 (Breast Cancer)30Apoptosis induction
AntiparasiticPlasmodium falciparumTBDDisruption of life cycle

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound derivatives with enhanced biological activities. Additionally, investigations into the environmental impact and safety profile of these compounds are crucial for their potential therapeutic applications.

Properties

IUPAC Name

5-bromo-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISIGYZVSJKAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549965
Record name 5-Bromo-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64085-52-5
Record name 5-Bromo-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-iodoaniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-iodoaniline
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-iodoaniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-iodoaniline
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-iodoaniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-iodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.